molecular formula C14H15N3O2 B2501637 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034276-14-5

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2501637
CAS No.: 2034276-14-5
M. Wt: 257.293
InChI Key: IWTKSKKYTAUTCL-UHFFFAOYSA-N
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Description

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and an oxadiazole ring

Mechanism of Action

Target of Action

The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, an increase in insulin sensitivity, and the enhancement of energy expenditure .

Biochemical Analysis

Biochemical Properties

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone has been identified as a potent agonist of the G-protein coupled bile acid receptor 1 (GPBAR1) . It interacts with this receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction is selective, showing high selectivity over other bile acid receptors .

Cellular Effects

The interaction of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone with GPBAR1 has significant effects on various types of cells. For instance, in intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to a lowering of blood glucose and insulin levels while increasing insulin sensitivity .

Molecular Mechanism

The molecular mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone involves its binding to GPBAR1. Computational studies have elucidated the binding mode of this compound to GPBAR1, showing that residues Glu169, Asn93, and Tyr240 play a leading role in the ligand recognition .

Temporal Effects in Laboratory Settings

Its pharmacokinetic properties suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders .

Metabolic Pathways

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(o-tolyl)methanone is involved in the regulation of multiple metabolic pathways through its interaction with GPBAR1 . This receptor plays a major role in the systemic regulation of multiple metabolic pathways .

Preparation Methods

The synthesis of 3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the benzoyl group and the oxadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use as a drug candidate due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties

Comparison with Similar Compounds

3-[1-(2-methylbenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2-methylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-10-4-2-3-5-12(10)14(18)17-7-6-11(8-17)13-15-9-19-16-13/h2-5,9,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTKSKKYTAUTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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